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Hexyl acrylate

Acrylic elastomers Low-temperature performance Brittle point

Hexyl acrylate (HA; CAS 2499-95-8) is a medium-chain alkyl acrylate monomer that serves as a critical building block for synthesizing tailored copolymers with balanced hydrophobicity, flexibility, and low-temperature performance. As an ester of acrylic acid and n-hexanol, HA exhibits a boiling point of 88-90°C (at 24 mmHg), a density of 0.888 g/mL at 25°C, and a refractive index of n20/D 1.428.

Molecular Formula C9H16O2
C9H16O2
CH2CHCOO(CH2)5CH3
Molecular Weight 156.22 g/mol
CAS No. 2499-95-8
Cat. No. B147018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl acrylate
CAS2499-95-8
SynonymsHexyl-2-Propenoate
Molecular FormulaC9H16O2
C9H16O2
CH2CHCOO(CH2)5CH3
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C=C
InChIInChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3
InChIKeyLNMQRPPRQDGUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml: 0.04 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Acrylate (CAS 2499-95-8) for High-Performance Polymer Synthesis and Precision Copolymerization


Hexyl acrylate (HA; CAS 2499-95-8) is a medium-chain alkyl acrylate monomer that serves as a critical building block for synthesizing tailored copolymers with balanced hydrophobicity, flexibility, and low-temperature performance. As an ester of acrylic acid and n-hexanol, HA exhibits a boiling point of 88-90°C (at 24 mmHg), a density of 0.888 g/mL at 25°C, and a refractive index of n20/D 1.428 . Commercial grades are typically supplied at 96-98% purity stabilized with 100 ppm hydroquinone (HQ) to prevent premature polymerization during storage and handling [1]. HA's six-carbon linear alkyl side chain imparts a glass transition temperature (Tg) intermediate between shorter-chain acrylates (e.g., butyl acrylate, Tg ≈ -49°C) and branched longer-chain analogs (e.g., 2-ethylhexyl acrylate, Tg ≈ -65°C) [2], enabling fine-tuned control over copolymer mechanical and thermal properties in pressure-sensitive adhesives, coatings, and specialty elastomers .

Why Alkyl Acrylates Cannot Be Interchanged: The Critical Role of Hexyl Acrylate's Six-Carbon Linear Side Chain


Substituting hexyl acrylate with a shorter- or longer-chain alkyl acrylate without reformulation compromises copolymer performance because the alkyl side-chain length directly governs critical polymer properties, including glass transition temperature (Tg), hydrophobicity, and mechanical flexibility. A study on acrylate copolymers demonstrated that increasing side-chain length from ethyl to octyl systematically lowers brittle points, with hexyl acrylate-acrylonitrile copolymers achieving a brittle point of -49°F (-45°C) [1]. In contrast, butyl acrylate-based copolymers exhibit higher Tg and reduced low-temperature flexibility, while 2-ethylhexyl acrylate (2-EHA), despite its lower Tg (-65°C), introduces branched-chain structural effects that alter copolymerization kinetics, yielding higher monomer conversion than butyl acrylate under identical emulsion polymerization conditions [2]. Furthermore, hexyl acrylate's linear architecture and intermediate chain length provide a distinct balance: it offers greater hydrophobicity than butyl acrylate without the steric hindrance and branched-chain irregularities of 2-EHA, which can affect copolymer composition drift and final network homogeneity. Therefore, direct replacement without adjusting comonomer ratios, initiator levels, or processing parameters will inevitably shift the copolymer's Tg, adhesion profile, water resistance, and long-term durability—underscoring the necessity of selecting hexyl acrylate specifically for applications demanding its unique property window.

Quantitative Differentiation of Hexyl Acrylate: Head-to-Head Performance Comparisons


Low-Temperature Flexibility: Hexyl Acrylate Lowers Brittle Point by 10°F Compared to Butyl Acrylate

Hexyl acrylate-based copolymers exhibit superior low-temperature flexibility compared to shorter-chain butyl acrylate analogs. In a comparative study of vulcanizable acrylic ester-acrylonitrile copolymers, a copolymer containing 91% hexyl acrylate and 9% acrylonitrile achieved a brittle point of -49°F (-45°C) [1]. In contrast, the corresponding butyl acrylate-acrylonitrile copolymer exhibited a higher brittle point of approximately -39°F (-39°C) under comparable testing conditions [1]. This 10°F (-6°C) lower brittle point is directly attributable to the longer hexyl side chain, which enhances chain mobility and reduces intermolecular friction at sub-zero temperatures.

Acrylic elastomers Low-temperature performance Brittle point

Photopolymerization Kinetics: Hexyl Acrylate/HDDA Copolymerization Achieves Maximum Conversion at 60 wt% Diacrylate

Hexyl acrylate (HA) exhibits a composition-dependent conversion maximum in copolymerization with hexanediol diacrylate (HDDA) that differs from other monoacrylate systems. High-throughput conversion analysis revealed that the HA/HDDA system achieves maximum overall conversion at 60 wt% HDDA, with a nonlinear dependence on composition [1]. For comparison, tetrahydrofurfuryl acrylate (THFFA) copolymerized with HDDA reached its highest conversion at a significantly lower 20 wt% HDDA [1]. This indicates that hexyl acrylate tolerates a higher proportion of diacrylate crosslinker while maintaining optimal conversion efficiency, a behavior linked to its linear alkyl side chain and lower viscosity relative to functionalized acrylates.

Photopolymerization Kinetic modeling Conversion optimization

Reactivity Ratio Consistency: Hexyl Acrylate Exhibits Near-Unity Reactivity with HDDA

Hexyl acrylate (HA) demonstrates near-ideal copolymerization behavior with hexanediol diacrylate (HDDA), exhibiting reactivity ratios close to unity (r1 ≈ r2 ≈ 1) [1]. This indicates that HA and HDDA incorporate into the growing polymer chain at rates proportional to their feed concentrations, minimizing composition drift during batch polymerization. In contrast, novel acrylate monomers with hydrogen-bonding or backbone modifications can exhibit reactivity ratios deviating significantly from unity, leading to heterogeneous copolymer composition and compromised property reproducibility [2].

Copolymerization Reactivity ratios Monomer selection

Dilution Sensitivity: Hexyl Acrylate Exhibits Only 2-3-Fold Rate Reduction Upon Dilution

Hexyl acrylate maintains relatively robust polymerization kinetics even under diluted conditions compared to functionalized acrylate monomers. Studies on polymerization rate sensitivity to dilution revealed that traditional aliphatic acrylates like hexyl acrylate exhibit approximately a 2-3-fold reduction in polymerization rate upon dilution [1]. In stark contrast, monomers characterized by hydrogen-bonding features, such as hydroxyethyl acrylate (HEA), show an 8-12-fold reduction under comparable dilution conditions [1]. This reduced sensitivity arises from the absence of strong intermolecular interactions that become disrupted upon dilution, making hexyl acrylate more kinetically predictable across a range of processing conditions.

Polymerization kinetics Dilution effects Intramolecular interactions

Ethylene Copolymerization Selectivity: Hexyl Acrylate Suppresses Homopolymer Byproduct Formation

In the copolymerization of ethylene with acrylate esters, hexyl acrylate exhibits a unique processing advantage by suppressing the formation of undesired acrylate homopolymer byproduct. Patent WO0192354A3 discloses that selected acrylates, including hexyl acrylate, 3,5,5-trimethylhexyl acrylate, 2-phenoxyethyl acrylate, and 2-phenylethyl acrylate, enable the production of high-quality ethylene copolymers by minimizing homopolymer contamination [1]. This property is not universal among acrylate esters and is specifically attributed to the reactivity profile and solubility characteristics of these selected monomers. The suppression of homopolymer formation also facilitates rapid analysis by ¹H-NMR, streamlining quality control during manufacturing [1].

Ethylene copolymerization Homopolymer suppression Process quality

Hexyl Acrylate: Optimal Application Scenarios Driven by Quantitative Evidence


Cold-Weather Elastomers and Flexible Coatings

The 10°F lower brittle point of hexyl acrylate-acrylonitrile copolymers compared to butyl acrylate analogs [1] directly supports the formulation of elastomeric seals, gaskets, and flexible coatings intended for sub-zero service environments. In applications where butyl acrylate-based materials would embrittle and crack below -39°F, hexyl acrylate-based formulations maintain ductility down to -49°F, extending the operational temperature range by approximately 10°F.

UV-Curable Coatings with High Crosslink Density

The finding that hexyl acrylate achieves maximum photopolymerization conversion at 60 wt% HDDA crosslinker—three times higher than THFFA [2]—positions HA as the monoacrylate of choice for UV-curable hard coats and 3D printing resins requiring high crosslink density. Formulators can incorporate substantially more diacrylate crosslinker to enhance hardness and solvent resistance without encountering premature vitrification and incomplete cure, a common limitation with functionalized acrylate monomers.

High-Quality Ethylene-Acrylate Copolymer Manufacturing

Patent evidence demonstrating that hexyl acrylate suppresses acrylate homopolymer formation during ethylene copolymerization [3] makes HA the preferred comonomer for producing clean, high-purity ethylene copolymers used in films and molding resins. This selectivity reduces gel particles and optical defects while accelerating NMR-based quality control, directly benefiting manufacturers seeking consistent, high-clarity products.

Robust Solution Polymerization Processes

Hexyl acrylate's modest 2-3-fold rate reduction upon dilution—compared to the 8-12-fold reduction observed with hydrogen-bonding acrylates like HEA [4]—makes it the more reliable choice for solution polymerization processes where solvent concentration may vary. This kinetic robustness ensures more predictable reaction exotherms and conversion profiles, reducing batch-to-batch variability and enabling tighter process control in industrial manufacturing settings.

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